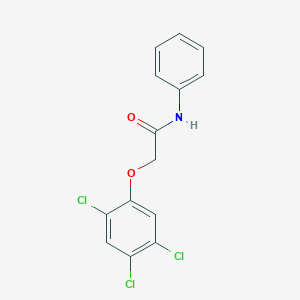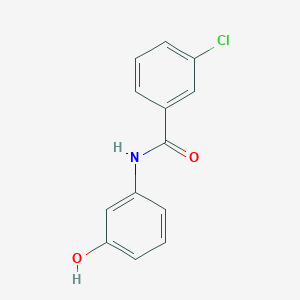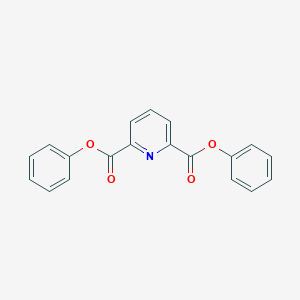
Diphenyl pyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl pyridine-2,6-dicarboxylate (DPDC) is a chemical compound that belongs to the family of pyridinecarboxylates. It is a white crystalline powder that is soluble in organic solvents and is commonly used in scientific research. DPDC has been found to have various applications in the field of chemistry and biology, including its use as a fluorescent probe, a ligand for metal ions, and a building block for organic synthesis.
Wirkmechanismus
The mechanism of action of Diphenyl pyridine-2,6-dicarboxylate is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complexation of Diphenyl pyridine-2,6-dicarboxylate with metal ions can lead to changes in the electronic structure of the molecule, resulting in the emission of fluorescence. The binding of Diphenyl pyridine-2,6-dicarboxylate to metal ions can also affect the reactivity of the metal ion, leading to changes in biological processes.
Biochemische Und Physiologische Effekte
Diphenyl pyridine-2,6-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Diphenyl pyridine-2,6-dicarboxylate has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenyl pyridine-2,6-dicarboxylate has several advantages for use in lab experiments. It is a highly selective and sensitive probe for the detection of metal ions, making it useful in the development of diagnostic assays. Diphenyl pyridine-2,6-dicarboxylate is also stable under a wide range of conditions, making it suitable for use in various biological and environmental samples. However, there are also limitations to the use of Diphenyl pyridine-2,6-dicarboxylate in lab experiments. It can be difficult to synthesize and purify, and its fluorescence properties can be affected by environmental factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of Diphenyl pyridine-2,6-dicarboxylate in scientific research. One area of interest is the development of new fluorescent probes based on Diphenyl pyridine-2,6-dicarboxylate for the detection of other metal ions. Another direction is the investigation of the biological effects of Diphenyl pyridine-2,6-dicarboxylate and its potential use as a therapeutic agent. Additionally, the development of new synthetic methods for Diphenyl pyridine-2,6-dicarboxylate and its derivatives may lead to the discovery of new applications in chemistry and biology.
Synthesemethoden
Diphenyl pyridine-2,6-dicarboxylate can be synthesized through various methods, including the reaction of 2,6-pyridinedicarboxylic acid with phenylmagnesium bromide, or the reaction of 2,6-dichloropyridine with phenylboronic acid in the presence of a palladium catalyst. The synthesis of Diphenyl pyridine-2,6-dicarboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
Diphenyl pyridine-2,6-dicarboxylate is widely used in scientific research due to its unique properties. One of the primary applications of Diphenyl pyridine-2,6-dicarboxylate is as a fluorescent probe for the detection of metal ions. Diphenyl pyridine-2,6-dicarboxylate can selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been used to develop sensitive and selective assays for metal ion detection in biological samples.
Eigenschaften
CAS-Nummer |
10448-12-1 |
|---|---|
Produktname |
Diphenyl pyridine-2,6-dicarboxylate |
Molekularformel |
C19H13NO4 |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
diphenyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H |
InChI-Schlüssel |
HGRACXZSQPEEPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



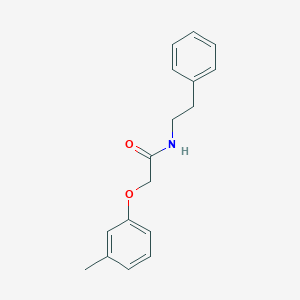
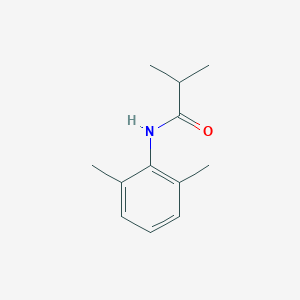


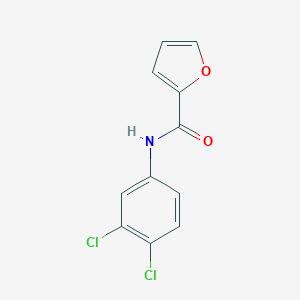

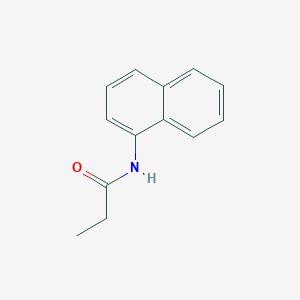
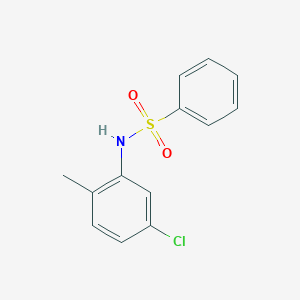
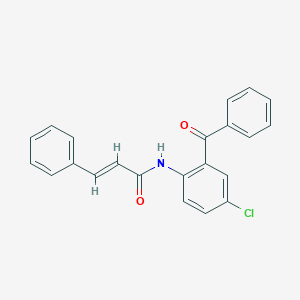
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)
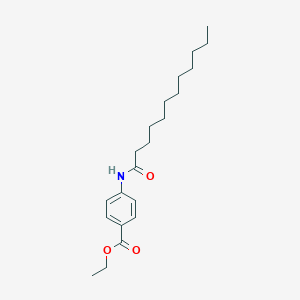
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
